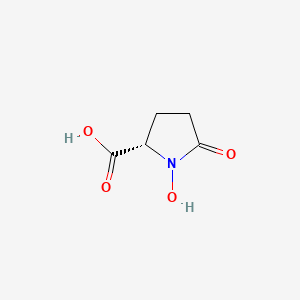
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxyl group, a ketone group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. The reaction typically involves the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.
For example, one method involves the reduction of a chiral pyrrolidinone derivative using a reducing agent such as sodium borohydride in the presence of a chiral ligand. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,5-dioxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (S)-1,5-dihydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
作用机制
The mechanism of action of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
1,5-Dioxopyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, leading to different reactivity and applications.
(S)-1,5-Dihydroxypyrrolidine-2-carboxylic acid:
Uniqueness
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
属性
分子式 |
C5H7NO4 |
|---|---|
分子量 |
145.11 g/mol |
IUPAC 名称 |
(2S)-1-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4-2-1-3(5(8)9)6(4)10/h3,10H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI 键 |
WMDVYOTXOYSOCD-VKHMYHEASA-N |
手性 SMILES |
C1CC(=O)N([C@@H]1C(=O)O)O |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


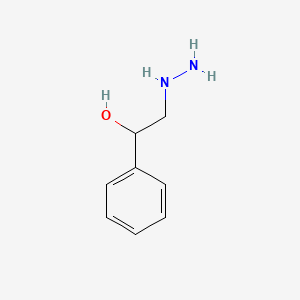
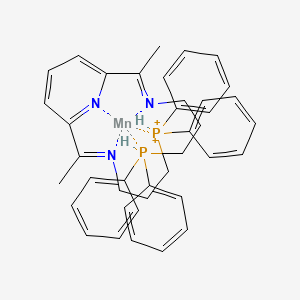

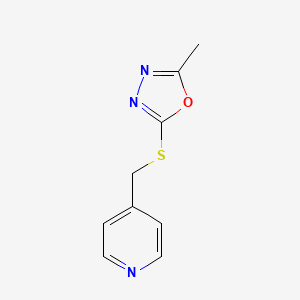
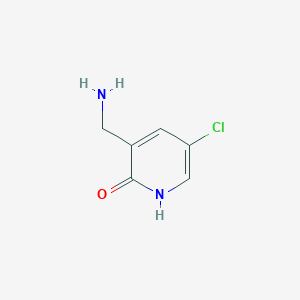
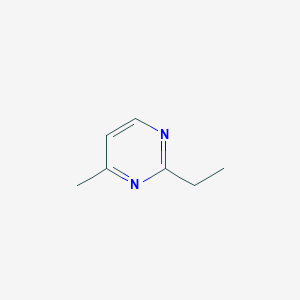
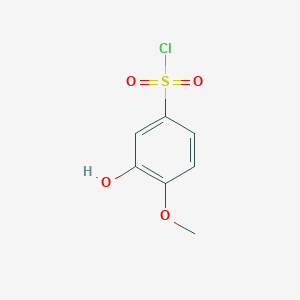
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
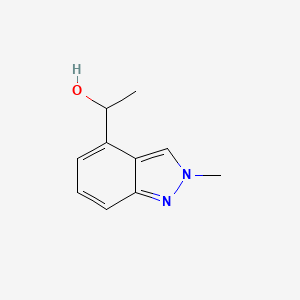
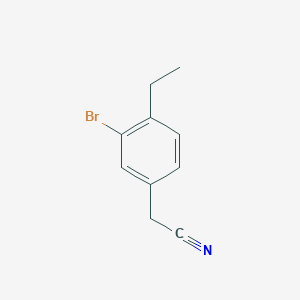
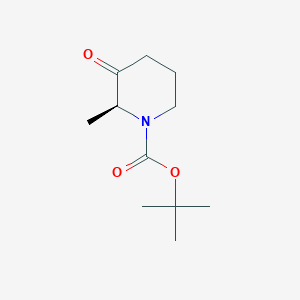
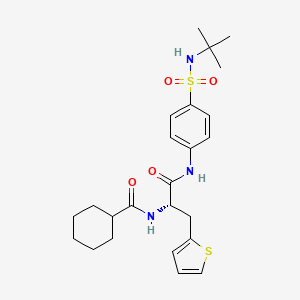
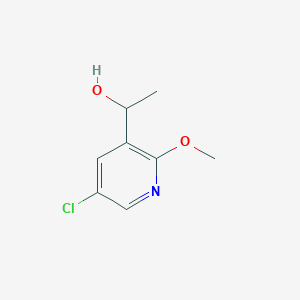
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
